Bromadol

Catalog No.
S1494157
CAS No.
77239-98-6
M.F
C22H28BrNO
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromadol

CAS Number

77239-98-6

Product Name

Bromadol

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol

Molecular Formula

C22H28BrNO

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3

InChI Key

PRSUTWWKYIVBEU-UHFFFAOYSA-N

SMILES

Array

Synonyms

Bromadol HCL BDPC;Cyclohexanol, 4-(4-broMophenyl)-4-(diMethylaMino)-1-(2-phenylethyl)-, trans-;Bromadol HCl4-(4-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol hydrochloride

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br

The exact mass of the compound Bromadol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromadol, also known as BDPC (CAS: 77239-98-6), is a potent, fully synthetic opioid agonist belonging to the arylcyclohexylamine class. Its activity is primarily mediated through high-affinity agonism at the µ-opioid receptor (MOR). [REFS-1, REFS-2] The compound's pharmacological profile is highly dependent on its stereochemistry; the trans-isomer is significantly more potent than the cis-isomer, making stereochemical purity a critical procurement parameter for reproducible research. [1] Originally developed in the 1970s, modern assays establish the trans-isomer's analgesic potency at approximately 504 times that of morphine, positioning it as a critical reference material for studies involving high-potency opioids. [2]

Substituting Bromadol with its cis-isomer, a racemic mixture, or even closely related halogenated analogs is inadvisable for quantitative research due to critical, non-linear differences in biological activity. The trans-isomer is substantially more potent than the cis-isomer, meaning that lots with inconsistent stereochemical purity will yield unreliable and non-reproducible data. [1] Furthermore, while analogs where the para-bromo group is replaced by chlorine retain similar potency, they are distinct chemical entities. [2] For structure-activity relationship (SAR) studies focused on halogen effects or for maintaining consistency with historical data, procurement of the specific para-bromo compound (Bromadol) is essential to ensure experimental validity.

Superior In Vivo Analgesic Potency Compared to Fentanyl

In a standardized mouse hot plate assay, a key model for assessing analgesic efficacy, Bromadol demonstrated significantly greater potency than fentanyl, a common high-potency benchmark. [1] This quantitative advantage is critical for applications requiring maximal µ-opioid receptor-mediated antinociception from a non-fentanyl structural class.

Evidence DimensionAnalgesic Potency (Antinociception)
Target Compound Data2.9x Fentanyl's potency
Comparator Or BaselineFentanyl (Potency = 1)
Quantified Difference190% more potent
ConditionsMouse hot plate assay, intraperitoneal injection.

For in vivo studies, this higher potency allows for lower dosing volumes and quantities, reducing potential vehicle effects and conserving valuable compound.

Enhanced In Vitro Functional Potency at the µ-Opioid Receptor vs. Fentanyl

In cell-based functional assays measuring µ-opioid receptor activation, Bromadol demonstrated substantially lower EC50 values for both β-arrestin2 and mini-Gi recruitment compared to fentanyl. [1] This indicates a more potent activation of downstream signaling pathways at the molecular level, a key differentiator for mechanistic and screening studies.

Evidence DimensionFunctional Potency (EC50)
Target Compound Data7.6-fold lower EC50 (βarr2); 10.8-fold lower EC50 (mini-Gi)
Comparator Or BaselineFentanyl
Quantified Difference7.6x to 10.8x more potent in vitro
ConditionsCell-based β-arrestin2 and mini-Gi recruitment assays.

This higher in vitro potency makes it a more efficient tool compound for high-throughput screening and detailed mechanistic studies of MOR signaling, requiring less material to achieve maximal response.

Exceptional Potency Advantage Over the Gold Standard, Morphine

The trans-isomer of Bromadol exhibits an analgesic potency approximately 504 times that of morphine in animal models. [REFS-1, REFS-2] This vast difference establishes Bromadol not as a simple morphine substitute, but as a specialized tool for research specifically investigating the physiological and toxicological effects of ultra-potent opioids.

Evidence DimensionRelative Analgesic Potency
Target Compound Data~504x Morphine's potency
Comparator Or BaselineMorphine (Potency = 1)
Quantified Difference>50,000% more potent
ConditionsStandard animal models of analgesia (e.g., hot plate test).

This extreme potency is a critical selection factor for researchers needing a well-characterized compound at the upper end of the agonist potency spectrum for receptor binding, tolerance, and dependence studies.

High-Affinity µ-Opioid Receptor Binding

Bromadol binds to the µ-opioid receptor (MOR) with high affinity, demonstrating a Ki value of 1.49 nM. [1] This places it in the same class of high-affinity ligands as fentanyl and its potent analogs, confirming its utility as a potent and specific MOR probe. The compound shows minimal activity at delta and kappa opioid receptors, indicating a high degree of selectivity for the µ-opioid receptor. [1]

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data1.49 nM
Comparator Or Baselineµ-Opioid Receptor (MOR)
Quantified DifferenceN/A (Establishes class)
ConditionsIn vitro competitive radioligand binding assay.

Procuring this compound provides a tool with confirmed high affinity and selectivity for the µ-opioid receptor, ensuring that observed effects in experiments are directly attributable to MOR engagement.

Pharmacological Benchmarking and Development of Novel Analgesics

Due to its well-characterized potency, which is significantly higher than that of fentanyl, Bromadol serves as an essential high-potency benchmark for the development and characterization of new analgesic compounds or opioid antagonists. [1]

Reference Standard for Forensic and Toxicological Analysis

As a known ultra-potent opioid from the arylcyclohexylamine class, Bromadol is a critical analytical reference material for forensic laboratories to develop detection methods and identify emerging novel synthetic opioids in seized materials or toxicological samples.

Mechanistic Studies of µ-Opioid Receptor Signaling and Tolerance

The compound's confirmed high affinity and functional potency make it an ideal tool for investigating the molecular mechanisms of potent agonist-induced receptor activation, desensitization, and the development of tolerance at the cellular level. [2]

Structure-Activity Relationship (SAR) Studies on Arylcyclohexylamines

For medicinal chemistry programs, the specific trans-4-bromophenyl structure of Bromadol is a key starting point or comparator for SAR studies aimed at understanding how substitutions on the aryl and cyclohexyl rings affect opioid receptor affinity and efficacy. [1]

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

401.13543 Da

Monoisotopic Mass

401.13543 Da

Heavy Atom Count

25

UNII

G8HCJ9R4VZ

Wikipedia

BDPC

Dates

Last modified: 04-14-2024

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